molecular formula C23H19BrCl2N6O3 B12375301 RyRs activator 3

RyRs activator 3

Cat. No.: B12375301
M. Wt: 578.2 g/mol
InChI Key: IRIBEVXVZJQDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RyRs activator 3, also known as compound A4, is a chemical compound that serves as an effective insecticide. It is particularly potent against the diamondback moths, M. separata and P. xylostella, with an LC50 value of 3.27 mg/L . The compound works by binding to the ryanodine receptor, which increases cytoplasmic calcium ion concentration, resulting in biological toxicity .

Comparison with Similar Compounds

RyRs activator 3 is unique in its high potency and specificity for the ryanodine receptor. Similar compounds include other ryanodine receptor activators and inhibitors, such as dantrolene and caffeine .

Properties

Molecular Formula

C23H19BrCl2N6O3

Molecular Weight

578.2 g/mol

IUPAC Name

3-[2-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-5-chloro-3-methylphenyl]-N-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C23H19BrCl2N6O3/c1-11-7-12(25)8-14(16-9-18(35-31-16)23(34)28-13-4-5-13)20(11)29-22(33)17-10-19(24)30-32(17)21-15(26)3-2-6-27-21/h2-3,6-8,10,13,18H,4-5,9H2,1H3,(H,28,34)(H,29,33)

InChI Key

IRIBEVXVZJQDMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C4=NOC(C4)C(=O)NC5CC5)Cl

Origin of Product

United States

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